molecular formula C7H4BrFN2O B3295080 3-Bromo-6-fluoro-4-hydroxyindazole CAS No. 887569-39-3

3-Bromo-6-fluoro-4-hydroxyindazole

Cat. No.: B3295080
CAS No.: 887569-39-3
M. Wt: 231.02 g/mol
InChI Key: GZRQIVHBLDXMLD-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-4-hydroxyindazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine, fluorine, and hydroxyl groups in the indazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-4-hydroxyindazole typically involves the halogenation of indazole derivatives. One common method is the bromination of 6-fluoro-4-hydroxyindazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, purification, and crystallization steps to obtain the desired compound with high purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-4-hydroxyindazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the indazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing bromine or fluorine.

    Oxidation Products: Ketones or aldehydes formed from the oxidation of the hydroxyl group.

    Reduction Products: Dehalogenated indazole derivatives or reduced indazole rings.

Scientific Research Applications

3-Bromo-6-fluoro-4-hydroxyindazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.

    Biology: Studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-4-hydroxyindazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication. The presence of halogen and hydroxyl groups enhances its binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxyindazole: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    6-Fluoro-4-hydroxyindazole: Lacks the bromine atom, which may influence its binding affinity and specificity.

    4-Hydroxyindazole: Lacks both bromine and fluorine atoms, resulting in different chemical and biological properties.

Uniqueness

3-Bromo-6-fluoro-4-hydroxyindazole is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

3-bromo-6-fluoro-2H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-7-6-4(10-11-7)1-3(9)2-5(6)12/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRQIVHBLDXMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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